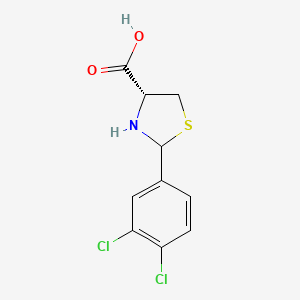

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLZAPPBGHGBP-IENPIDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring, altering the compound’s chemical properties.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid is utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics allow it to serve as a precursor for drugs targeting various diseases, including metabolic disorders and infections .

Research has indicated that this compound may exhibit potential as an enzyme inhibitor. Studies have focused on its ability to inhibit proteases and other enzymes involved in disease pathways, which could lead to therapeutic applications in treating conditions such as cancer and viral infections.

Medicinal Chemistry

The compound has been explored for its anti-inflammatory and antimicrobial properties. Its unique structural features contribute to its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Material Science

In industrial applications, this compound is investigated for developing new materials with specific chemical properties. This includes its use in creating polymers and coatings that require enhanced performance characteristics .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited specific proteases involved in cancer progression. The binding affinity was significantly higher than that of similar compounds lacking the dichlorophenyl group.

- Antimicrobial Activity : In vitro tests indicated that this compound exhibited strong antimicrobial properties against various bacterial strains, suggesting potential for development into an antimicrobial agent.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group and thiazolidine ring contribute to its binding affinity and specificity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Metabolism and Antioxidative Roles

Thiazolidine-4-carboxylic acid (T4C) and its derivatives (e.g., MT4C, ET4C) are natural metabolites formed via condensation of L-cysteine with aldehydes. These compounds act as L-cysteine reservoirs and protect against oxidative stress by scavenging aldehydes and reactive oxygen species (ROS) .

- The R-configuration may influence stereospecific interactions with biological targets compared to racemic mixtures of natural T4C derivatives.

Table 1: Physicochemical Comparison of Thiazolidine-4-carboxylic Acid Derivatives

Antimalarial Thiazolidine Derivatives

4-Aminoquinoline-thiazolidine hybrids, such as 2-(4-chloro-phenyl)-thiazolidine-4-carboxylic acid amides, exhibit potent antimalarial activity by inhibiting heme polymerization (IC₅₀ < 1 µM) .

- Comparison: The 3,4-dichlorophenyl group in the target compound may enhance binding affinity compared to mono-chloro or 2,6-dichloro analogs due to increased electron withdrawal and steric effects. Unlike the amide-linked quinoline derivatives, the free carboxylic acid group in the target compound could limit membrane permeability but improve solubility.

Table 2: Antimalarial Activity of Selected Thiazolidine Derivatives

| Compound | Substituent | In Vivo Parasitemia Suppression | Mechanism |

|---|---|---|---|

| 2-(4-Chloro-phenyl)-T4C amide (Compound 14) | 4-Chlorophenyl | >80% | Heme polymerization inhibition |

| 2-(2,6-Dichloro-phenyl)-T4C amide (Compound 22) | 2,6-Dichlorophenyl | >85% | Heme polymerization inhibition |

| (R)-2-(3,4-Dichlorophenyl)-T4C | 3,4-Dichlorophenyl (R) | Not reported | Hypothesized similar target |

Substituent Position and Ring Saturation Effects

- 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid (): The thiazole ring (unsaturated) reduces conformational flexibility compared to the saturated thiazolidine core in the target compound.

Stereochemical and Crystallographic Insights

- Hydrogen-bonding patterns in derivatives like 2,2-dimethyl-T4C (Table 17–20, ) reveal that substituents influence crystal packing and solubility. The 3,4-dichlorophenyl group may disrupt hydrogen bonding, reducing aqueous solubility compared to methyl-substituted analogs .

- pKa values of similar compounds (Table 16, ) range from 1.7–2.5 for the carboxylic acid group, suggesting the target compound’s acidity aligns with this range, impacting ionization and bioavailability .

Biological Activity

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Structure:

- Molecular Formula: C₁₀H₉Cl₂NO₂S

- Molar Mass: 278.15 g/mol

The compound features a thiazolidine ring, which is a five-membered structure containing sulfur and nitrogen atoms, along with a dichlorophenyl substituent that enhances its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. It binds to active sites on enzymes, preventing substrate access and subsequent catalysis.

- Antioxidant Activity: Research indicates that thiazolidine derivatives are involved in reducing oxidative stress by enhancing the activity of antioxidant enzymes .

1. Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibition properties. For example, it has been linked to the inhibition of tyrosinase, an enzyme critical in melanin production, making it a candidate for skin-related applications .

2. Antioxidant Properties

The compound has demonstrated antioxidant capabilities by reducing intracellular reactive oxygen species (ROS) levels in various cell cultures. This suggests its potential role in protecting cells from oxidative damage .

Study Overview

A recent study focused on the synthesis and biological evaluation of thiazolidine derivatives, including this compound. The study utilized molecular docking techniques to predict binding affinities with target enzymes associated with inflammation and oxidative stress .

Table 1: Biological Activities of this compound

Case Study: Effect on Zebrafish Development

A notable case study investigated the developmental toxicity of thiazolidine derivatives in zebrafish embryos. The study found that exposure to various concentrations of this compound led to observable developmental defects such as pericardial edema and tail malformations. Concentration-dependent effects were noted, highlighting the compound's potential risks alongside its therapeutic benefits .

Table 2: Developmental Toxicity Observations

| Concentration (mM) | Observed Effects | Mortality Rate (%) |

|---|---|---|

| 0.1 | Mild defects | 10 |

| 0.2 | Moderate defects | 25 |

| 0.4 | Severe defects (pericardial edema) | 50 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, and what key reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via condensation of 3,4-dichlorobenzaldehyde with L-cysteine, followed by cyclization under acidic conditions. Enantiomeric purity is controlled by stereoselective catalysis (e.g., chiral auxiliaries) or resolution techniques like chiral HPLC. Reaction pH and temperature are critical: acidic conditions (pH 3–4) favor thiazolidine ring formation, while elevated temperatures (60–80°C) accelerate cyclization. Evidence from cysteine-derived thiazolidine analogs highlights the role of aldehydes in ring closure .

Q. How is the structural configuration of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Complementary techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., dichlorophenyl group at C2, carboxylic acid at C4).

- Circular Dichroism (CD) : To distinguish the (R)-enantiomer from its (S)-counterpart via Cotton effects.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., ) .

Q. What biological roles have been reported for thiazolidine-4-carboxylic acid derivatives in model systems?

- Methodological Answer : In Entamoeba histolytica, these derivatives act as L-cysteine reservoirs, mitigating oxidative stress by scavenging reactive aldehydes. Growth assays under oxidative conditions (e.g., exposure) and ROS quantification (via fluorescent probes like DCFH-DA) are used to assess this role. Similar protocols can be adapted for studying the dichlorophenyl analog .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from:

- Model-Specific Responses : Test the compound in multiple cell lines (e.g., parasitic vs. mammalian) to identify target selectivity.

- Redox State Variability : Use chemostats to maintain consistent intracellular glutathione levels during assays.

- Dosage Optimization : Perform dose-response curves (0.1–100 µM) to differentiate cytotoxic vs. cytoprotective effects. Cross-validate findings with orthogonal assays (e.g., RNA-seq for stress-response pathways) .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against cysteine protease targets (e.g., EhCP1 in Entamoeba).

- QSAR Modeling : Train models on thiazolidine derivatives with known IC values to predict bioactivity. Include descriptors like ClogP and polar surface area.

- MD Simulations : Assess binding stability in explicit solvent (e.g., 100 ns simulations in GROMACS) .

Q. What strategies ensure enantiomeric purity during large-scale synthesis for in vivo studies?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (Pd/Cu) to favor the (R)-configuration.

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze the undesired enantiomer.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .

Q. How does the dichlorophenyl substituent influence the compound’s pharmacokinetic profile compared to non-halogenated analogs?

- Methodological Answer :

- LogP Measurement : Determine partition coefficients (shake-flask method) to evaluate lipophilicity.

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.